Product packaging for YM-58790(Cat. No.:CAS No. 214558-72-2)

YM-58790

Cat. No.: B560634
CAS No.: 214558-72-2
M. Wt: 466.01
InChI Key: WKHYQXVQUGLLOZ-UHFFFAOYSA-N
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Description

Overview of Muscarinic Acetylcholine (B1216132) Receptors (mAChRs) and Their Physiological Roles

Muscarinic acetylcholine receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. nih.govwikipedia.org They are widely distributed in both the central and peripheral nervous systems, as well as in various non-neuronal tissues. mdpi.comresearchgate.netresearchgate.net There are five known subtypes of mAChRs, designated M1, M2, M3, M4, and M5, each encoded by distinct genes (CHRM1-5). mdpi.comresearchgate.netpnas.org These subtypes couple to different intracellular signaling pathways via associated G proteins, leading to diverse physiological effects. wikipedia.orgmdpi.compnas.orgmdpi.com

In the peripheral nervous system, mAChRs play vital roles in regulating the function of organs innervated by the parasympathetic system. wikipedia.orgresearchgate.netpnas.org For instance, they are involved in controlling heart rate (primarily M2), smooth muscle contraction in tissues like the gastrointestinal tract, airways, and bladder (primarily M2 and M3), and glandular secretions (primarily M3). wikipedia.orgmdpi.comresearchgate.netpnas.orgnih.gov In the central nervous system, mAChRs are implicated in various functions, including learning, memory, motor control, and temperature regulation. nih.govresearchgate.netpnas.org

Therapeutic Significance of mAChR Antagonists in Biomedical Research

Given their widespread physiological roles, mAChRs are important targets for pharmacological intervention. nih.govresearchgate.net Muscarinic acetylcholine receptor antagonists, which block the action of acetylcholine at these receptors, have been investigated for their potential therapeutic applications in a variety of conditions. researchgate.netnih.gov These include disorders affecting the respiratory system (e.g., chronic obstructive pulmonary disease and asthma), gastrointestinal tract (e.g., irritable bowel syndrome), genitourinary system (e.g., overactive bladder), and central nervous system (e.g., Parkinson's disease). nih.govnih.govnih.govfrontiersin.org Research continues to explore the potential of both non-selective and subtype-selective mAChR antagonists to address the symptoms and underlying mechanisms of these diseases. researchgate.netnih.gov

Historical Context of Antimuscarinic Agent Development

The use of antimuscarinic agents has a long history, with early examples derived from natural sources like the Atropa belladonna plant, which contains atropine. nih.govnih.gov Atropine, a non-selective muscarinic antagonist, has been used for centuries for various medicinal purposes. mdpi.comnih.gov The development of synthetic antimuscarinic drugs began to accelerate with a better understanding of the cholinergic system. nih.govamazon.com Early synthetic agents often lacked subtype selectivity, leading to a range of side effects due to the blockade of mAChRs in various tissues. nih.govacs.org The discovery of distinct mAChR subtypes spurred research efforts to develop more selective antagonists, aiming to target specific receptors involved in disease pathology while minimizing off-target effects. researchgate.netamazon.comacs.org This ongoing research seeks to identify compounds with improved efficacy and reduced side effect profiles. nih.govacs.org

Introduction to YM-58790 as a Research Compound

This compound is a chemical compound that has been investigated in the context of muscarinic acetylcholine receptor antagonism research. It is characterized as a potent antagonist of mAChRs. dcchemicals.commedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com Research has focused on its binding affinity to different muscarinic receptor subtypes and its effects in various experimental models. medchemexpress.comtargetmol.comtargetmol.comnih.govresearchgate.net this compound belongs to a series of 1-substituted-4-piperidyl benzhydrylcarbamate derivatives that were synthesized and evaluated for their antimuscarinic properties. nih.govcolab.ws Its chemical structure incorporates a urethane (B1682113) bond, which has been suggested to play a role in its binding characteristics to M1 and M3 receptors. nih.gov

Detailed Research Findings on this compound

Research into this compound has provided insights into its activity and selectivity profile as a muscarinic receptor antagonist.

Binding Affinity and Selectivity Profile

Studies have determined the binding affinities of this compound for the M1, M2, and M3 muscarinic receptor subtypes. This compound has demonstrated potent binding to M3 receptors, with a reported Ki value of 15 nM. dcchemicals.commedchemexpress.comtargetmol.commedchemexpress.comebiohippo.comtargetmol.com It also binds to M1 receptors with a Ki value of 28 nM and to M2 receptors with a Ki value of 260 nM. dcchemicals.commedchemexpress.comtargetmol.commedchemexpress.com

These binding affinity values suggest that this compound exhibits a degree of selectivity for the M3 receptor subtype compared to the M2 subtype, and a slightly higher affinity for M1 than M3, although it is often highlighted for its M3 antagonism. dcchemicals.commedchemexpress.comtargetmol.commedchemexpress.comebiohippo.comtargetmol.com

The binding affinities of this compound are summarized in the table below:

Receptor SubtypeKi (nM)
M128
M2260
M315

Data compiled from dcchemicals.commedchemexpress.comtargetmol.commedchemexpress.com.

In Vitro and In Vivo Studies

In vitro studies with this compound have investigated its effects on smooth muscle contraction. This compound has shown potent inhibitory effects on urinary bladder contraction. medchemexpress.comtargetmol.combiocompare.com Furthermore, in vitro research has indicated that this compound exhibits selective antagonism between urinary bladder contraction and salivary secretion. medchemexpress.comtargetmol.combiocompare.com

In vivo studies in rats have demonstrated that this compound exhibits potent inhibitory activity on bladder pressure in reflexly-evoked rhythmic contractions. dcchemicals.commedchemexpress.comtargetmol.comtargetmol.combiocompare.com This effect has been reported to be comparable to that of oxybutynin (B1027), another muscarinic antagonist used for bladder conditions. medchemexpress.comnih.govresearchgate.netbiocompare.com In these in vivo models, this compound had significantly less inhibitory effect on oxotremorine-induced salivary secretion compared to oxybutynin. medchemexpress.comnih.govresearchgate.netbiocompare.com Studies in pithed rats evaluating antimuscarinic effects on pressor responses indicated that this compound showed potent efficacy on M3 antagonism. medchemexpress.combiocompare.com Additionally, this compound did not have an effect on oxotremorine-induced tremor in mice at a tested dose. medchemexpress.comtargetmol.combiocompare.com

These findings suggest that this compound possesses properties that could be relevant for research into conditions involving smooth muscle overactivity, particularly in the urinary bladder, with potentially reduced impact on salivary glands compared to some other muscarinic antagonists. medchemexpress.comnih.govresearchgate.netbiocompare.com

Properties

CAS No.

214558-72-2

Molecular Formula

C₂₇H₃₂ClN₃O₂

Molecular Weight

466.01

IUPAC Name

[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate;hydrochloride

InChI

InChI=1S/C27H31N3O2.ClH/c1-28-24-14-12-21(13-15-24)20-30-18-16-25(17-19-30)32-27(31)29-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23;/h2-15,25-26,28H,16-20H2,1H3,(H,29,31);1H

InChI Key

WKHYQXVQUGLLOZ-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)CN2CCC(CC2)OC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

Molecular Pharmacology and Target Engagement of Ym 58790

YM-58790 as a Potent Muscarinic Acetylcholine (B1216132) Receptor Antagonist

Studies have identified this compound as a potent antagonist of mAChRs. nih.govnih.govwikipedia.org Antagonists block the action of agonists, such as acetylcholine, at these receptors, thereby inhibiting downstream signaling pathways. The potency of this compound in antagonizing mAChRs has been demonstrated through various in vitro and in vivo studies. nih.gov

Receptor Subtype Binding Affinities of this compound (M1, M2, M3 mAChRs)

Binding affinity studies are crucial for understanding how a compound interacts with different receptor subtypes. For this compound, quantitative data on its binding affinity to M1, M2, and M3 mAChRs have been reported. The binding affinities are typically expressed as Ki values, which represent the inhibition constant and indicate the concentration at which the compound occupies 50% of the receptor binding sites. A lower Ki value signifies higher binding affinity.

Research indicates that this compound binds to M1, M2, and M3 receptors with distinct affinities. nih.govnih.govwikipedia.org The reported Ki values are summarized in the table below:

Receptor SubtypeKi (nM)
M128
M2260
M315
nih.govnih.govwikipedia.org

These values demonstrate that this compound exhibits the highest binding affinity for the M3 receptor subtype, followed by the M1 receptor, and the lowest affinity for the M2 receptor. nih.govnih.govwikipedia.org

Characterization of Muscarinic Receptor Selectivity Profile

M3 Receptor Specificity and Mechanistic Insights

This compound demonstrates a notable specificity for the M3 muscarinic receptor subtype, as evidenced by its lowest Ki value at this receptor compared to M1 and M2. nih.govnih.govwikipedia.org The M3 receptor is known to mediate contraction of smooth muscle, including that in the urinary bladder, and is involved in glandular secretions.

Mechanistic insights into this compound's action as an M3 antagonist stem from its ability to inhibit M3 receptor-mediated responses. Studies have shown that this compound potently inhibits urinary bladder contraction, a process primarily mediated by M3 receptors. nih.gov This inhibitory effect is comparable to that of other known muscarinic antagonists used for conditions related to bladder activity. The mechanism involves this compound binding to the M3 receptor, thereby preventing acetylcholine from activating the receptor and initiating downstream signaling pathways that lead to smooth muscle contraction.

Differential Antagonism of M1 and M2 Receptors by this compound

Beyond its M3 specificity, this compound also exhibits differential antagonism of M1 and M2 receptors. The binding data clearly shows a significantly lower affinity for the M2 receptor (Ki = 260 nM) compared to both M1 (Ki = 28 nM) and M3 (Ki = 15 nM). nih.govnih.govwikipedia.org This differential affinity translates to a weaker antagonistic effect at M2 receptors.

Preclinical Pharmacological Evaluation of Ym 58790

In Vitro Pharmacological Characterization of YM-58790

In vitro studies have been crucial in determining the direct effects of this compound on cellular and tissue preparations, providing insights into its mechanism of action and selectivity profile.

Cellular Assays for Urinary Bladder Contraction Inhibition

Cellular assays have demonstrated that this compound exhibits a potent inhibitory effect on urinary bladder contraction. Studies using concentrations of this compound ranging from 0 to 1 μM have shown this effect. medchemexpress.combiocompare.comszabo-scandic.comtargetmol.com this compound is described as a potent antagonist of mAChRs, binding to M1, M2, and M3 receptors with varying affinities. medchemexpress.combiocompare.comtargetmol.com The binding affinities (Ki values) reported for this compound are 28 nM for M1, 260 nM for M2, and 15 nM for M3 receptors. medchemexpress.combiocompare.comtargetmol.com This indicates a higher affinity for M3 receptors compared to M1 and M2.

ReceptorKi (nM)
mAChR M128
mAChR M2260
mAChR M315

Comparative In Vitro Selectivity Against Salivary Secretion

Evaluation of this compound has included comparative studies to assess its selectivity against salivary secretion in vitro. This compound demonstrates selective antagonism between urinary bladder contraction and salivary secretion. medchemexpress.combiocompare.comszabo-scandic.commedchemexpress.comhuayunbio.cn This suggests that while it effectively inhibits bladder contraction, its impact on salivary secretion is less pronounced, which could be advantageous in terms of reducing potential side effects like dry mouth.

Effects on Bradycardia in Isolated Tissue Preparations

In addition to its effects on smooth muscle contraction, the impact of this compound on heart rate has been examined in isolated tissue preparations. In vitro studies have indicated that this compound has little effect on bradycardia. medchemexpress.combiocompare.comszabo-scandic.comtargetmol.com This finding is important as it suggests a degree of selectivity, where the compound's inhibitory effects are more directed towards bladder function than cardiac rhythm.

In Vivo Pharmacological Models and Efficacy Studies of this compound

In vivo studies utilizing animal models have been conducted to evaluate the efficacy of this compound in more complex physiological systems and to confirm the findings from in vitro experiments.

Assessment of Inhibitory Activity on Reflexly-Evoked Rhythmic Bladder Contraction in Rodents

In rodent models, this compound has demonstrated potent inhibitory activity on bladder pressure in reflexly-evoked rhythmic contractions. medchemexpress.combiocompare.comszabo-scandic.comtargetmol.comnih.gov This effect is reported to be similar to that of oxybutynin (B1027), a known muscarinic antagonist used for bladder conditions. medchemexpress.comszabo-scandic.com These in vivo results support the in vitro findings and highlight the potential of this compound to modulate bladder activity relevant to conditions involving involuntary contractions.

Evaluation of Antimuscarinic Effects on Tremor in Murine Models

The antimuscarinic effects of this compound have also been evaluated in murine models, specifically concerning tremor. Studies have shown that this compound (at a dose of 3 mg/kg, intravenously) has no effect on oxotremorine-induced tremor in mice. medchemexpress.combiocompare.comszabo-scandic.comtargetmol.commedchemexpress.com Oxotremorine is a muscarinic agonist often used to induce tremor in animals. The lack of effect of this compound on this type of tremor suggests a selectivity profile that spares the muscarinic receptors involved in this motor function in mice.

In Vivo M1/M2 Antagonism Versus Potent M3 Efficacy in Pithed Rat Models

Studies utilizing pithed rat models have been instrumental in characterizing the in vivo muscarinic receptor profile of this compound. The pithed rat model allows for the assessment of drug effects on specific physiological responses mediated by different muscarinic receptor subtypes, such as bradycardia (mediated by M2 receptors) and pressor responses (mediated by M1 and M3 receptors).

In vivo evaluations in pithed rats have indicated that this compound demonstrates poor antagonism effects at M1 and M2 receptors when administered intravenously at a dose of 6.0 mg/kg in the context of McN-A-343-induced pressor responses. medchemexpress.com However, this compound exhibits potent efficacy as an M3 antagonist in this model. medchemexpress.com The ED30 value for M3 antagonism was reported as 0.36 mg/kg (i.v.), and the ID50 value was 2.4 mg/kg (i.v.). medchemexpress.com These findings suggest a functional selectivity of this compound for M3 receptors over M1 and M2 receptors in this in vivo setting.

In Vivo Muscarinic Receptor Activity of this compound in Pithed Rats

Receptor SubtypeEffect Observed (6.0 mg/kg, i.v.)Efficacy Parameter (M3 antagonism)Value
M1Poor antagonismED300.36 mg/kg (i.v.)
M2Poor antagonismID502.4 mg/kg (i.v.)
M3Potent antagonism--

Comparative Efficacy with Reference Antimuscarinic Agents (e.g., Oxybutynin) in Preclinical Models

Comparative studies have assessed the efficacy of this compound against reference antimuscarinic agents like oxybutynin in preclinical models, particularly focusing on inhibitory activity on bladder contraction and salivary secretion in rats.

This compound has shown potent inhibitory activity on bladder pressure in reflexly-evoked rhythmic contraction in rats, with activity comparable to that of oxybutynin. medchemexpress.comresearchgate.net This suggests that this compound is similarly effective in inhibiting involuntary bladder contractions in this preclinical model.

In contrast to its comparable effect on bladder contraction, this compound demonstrated approximately ten times less inhibitory effect on oxotremorine-induced salivary secretion compared to oxybutynin in rats. medchemexpress.comresearchgate.net This difference in potency between bladder contraction and salivary secretion inhibition suggests a degree of selectivity for the urinary bladder over salivary glands for this compound, which could be advantageous in reducing dry mouth, a common anticholinergic side effect associated with non-selective agents like oxybutynin. wikipedia.orgnih.gov

Comparative Preclinical Efficacy of this compound and Oxybutynin in Rats

ActivityThis compound ActivityOxybutynin ActivityComparison
Bladder contraction inhibitionPotent, comparable to oxybutyninPotentComparable efficacy
Salivary secretion inhibitionApproximately ten times less inhibitory than oxybutyninMore inhibitory than this compoundThis compound is less potent in inhibiting salivation

These preclinical findings suggest that this compound possesses a favorable profile with potent M3 receptor efficacy and a potential for bladder selectivity over salivary glands when compared to oxybutynin.

Mechanistic Insights into Ym 58790 Action

Modulation of G Protein-Coupled Receptor Signaling Pathways

YM-58790 functions primarily as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist genecards.org. Muscarinic receptors belong to the superfamily of G protein-coupled receptors (GPCRs), which are integral membrane proteins that play a crucial role in transmitting extracellular signals into intracellular responses nih.gov. Upon binding of an agonist, GPCRs undergo conformational changes that activate associated heterotrimeric G proteins, leading to the modulation of various downstream effector pathways nih.gov.

This compound exerts its effects by blocking the activity of mAChRs, thereby preventing acetylcholine or other agonists from activating these receptors and initiating their characteristic signaling cascades. Research indicates that this compound exhibits varying affinities for different mAChR subtypes (M1, M2, M3). Studies have reported Ki values demonstrating that this compound is a potent antagonist, showing particular selectivity for the M3 receptor subtype genecards.org.

The reported binding affinities (Ki values) for this compound are summarized in the table below:

mAChR SubtypeKi Value (nM)Source
M128 genecards.org
M2260 genecards.org
M315 genecards.org

This data highlights this compound's preferential binding to the M3 receptor compared to the M1 and M2 subtypes, indicating its role in selectively modulating M3 receptor-mediated GPCR signaling pathways genecards.org.

Downstream Cellular and Physiological Responses Mediated by mAChR Blockade

The blockade of mAChRs by this compound leads to specific downstream cellular and physiological consequences, primarily by inhibiting the signaling pathways normally activated by these receptors. Muscarinic receptors, particularly the M3 subtype, are known to mediate smooth muscle contraction and glandular secretion in various tissues.

Studies have shown that this compound exhibits potent inhibitory activity on urinary bladder contraction in rats genecards.org. This effect is consistent with the known role of M3 receptors in mediating bladder smooth muscle contraction. By blocking M3 receptors, this compound reduces or prevents this contractile response.

Furthermore, in vitro studies have demonstrated a selective antagonism by this compound between urinary bladder contraction and salivary secretion genecards.org. While it potently inhibits bladder contraction, its effect on salivary secretion is considerably less pronounced genecards.org. This selective action underscores the differential involvement of mAChR subtypes in these physiological processes and this compound's utility in dissecting these roles. In vivo studies in rats further support its potent efficacy as an M3 antagonist, showing less significant antagonism at M1 and M2 receptors in certain physiological contexts genecards.org.

Interplay with Cholinergic System Dynamics in Research Paradigms

The cholinergic system, which utilizes acetylcholine as a neurotransmitter, is extensively involved in a wide range of physiological functions, including learning, memory, attention, and the regulation of smooth muscle and glandular activity. Muscarinic acetylcholine receptors are key components of this system, mediating many of acetylcholine's effects.

As a potent and relatively selective mAChR antagonist, particularly at the M3 subtype, this compound serves as a valuable pharmacological tool in research paradigms aimed at understanding the complex dynamics of the cholinergic system. By selectively blocking specific muscarinic receptor-mediated pathways, researchers can investigate the functional roles of different mAChR subtypes in various tissues and physiological processes.

Research Applications and Potential Areas for Future Investigation of Ym 58790

YM-58790 as a Pharmacological Tool for mAChR Research

This compound has been identified as a potent antagonist with a reported affinity for the M3 muscarinic receptor (Ki = 15 nM). smolecule.com This characteristic positions this compound as a valuable pharmacological tool for researchers aiming to delineate the specific roles of the M3 receptor subtype. Selective antagonists are indispensable in pharmacological studies for dissecting the contributions of individual receptor subtypes to complex physiological responses and disease states. nih.gov By selectively blocking M3 receptors, this compound can facilitate investigations into the downstream signaling cascades and functional consequences mediated by this particular subtype.

The utilization of compounds like this compound in research contributes to a more comprehensive understanding of M3 receptor function in different tissues and organs. nih.gov This is particularly relevant as the precise localization, functional significance, and involvement of the five muscarinic receptor subtypes in various diseases are still areas of active research. nih.gov

Exploration of Therapeutic Potential in Preclinical Disease Models

Preclinical research is a fundamental stage in the drug discovery and development pipeline, involving in vitro and in vivo studies to evaluate a compound's potential efficacy and safety before human trials. annualreports.comppd.com this compound has been investigated for its therapeutic potential in preclinical models, focusing on conditions where targeting muscarinic receptors, particularly the M3 subtype, is considered a viable therapeutic strategy.

Bladder-Selective M3 Antagonism in Animal Models of Urinary Urge Incontinence

Urinary urge incontinence, a key symptom of overactive bladder (OAB), is associated with involuntary contractions of the detrusor muscle. nih.govopenaccessjournals.com The M3 muscarinic receptor is recognized as the primary mediator of these contractions. nih.govopenaccessjournals.comnih.gov While antimuscarinic agents are commonly used to treat urge incontinence, their utility is often hampered by side effects such as dry mouth and constipation, which arise from the blockade of muscarinic receptors in non-bladder tissues like salivary glands and the gastrointestinal tract. nih.govopenaccessjournals.com

Studies employing animal models of urinary urge incontinence have explored this compound's potential as a bladder-selective M3 antagonist. Research in rats demonstrated that this compound potently inhibited bladder pressure in reflexly-evoked rhythmic contractions, exhibiting efficacy comparable to that of oxybutynin (B1027), a widely used muscarinic antagonist for OAB. researchgate.netresearchgate.net Notably, this compound showed significantly less inhibitory effect on oxotremorine-induced salivary secretion in rats compared to oxybutynin. researchgate.netresearchgate.net This suggests a preferential action on bladder M3 receptors over those in salivary glands, indicating a potential for reduced incidence of dry mouth.

Comparative Receptor Selectivity and Implications for Side-Effect Profiles in Animal Studies

Animal studies comparing this compound with other muscarinic antagonists have provided insights into its receptor selectivity and the potential impact on side-effect profiles. Beyond the observed bladder selectivity, investigations in pithed rats and mice assessed this compound's antimuscarinic effects on parameters such as bradycardia (associated with M2 receptor blockade) and tremor. researchgate.netresearchgate.net These studies aimed to demonstrate that this compound could offer a therapeutic benefit for urinary urge incontinence with a reduced likelihood of certain side effects compared to less selective agents like oxybutynin. researchgate.netresearchgate.net

The findings from these preclinical evaluations suggest that the selective antagonistic activity of this compound, particularly its apparent preference for bladder M3 receptors, contributes to a more favorable side-effect profile in animal models when compared to less selective muscarinic antagonists. researchgate.netresearchgate.net This aligns with the understanding that selective M3 antagonists may offer improved tolerability by mitigating adverse events linked to the blockade of other muscarinic receptor subtypes, such as cardiac M2 receptors (tachycardia) and central M1 receptors (cognitive effects). researchgate.net

The following table summarizes some comparative preclinical findings:

CompoundEffect on Bladder Pressure (Rats)Effect on Salivary Secretion (Rats)Selectivity for Bladder vs. Salivary Gland (Rats)Effect on Bradycardia (Pithed Rats)Effect on Tremor (Mice)
This compoundPotent inhibition (comparable to oxybutynin) researchgate.netresearchgate.netApproximately ten times less inhibitory than oxybutynin researchgate.netresearchgate.netHigher selectivity researchgate.netresearchgate.netEvaluated researchgate.netresearchgate.netEvaluated researchgate.netresearchgate.net
OxybutyninPotent inhibition researchgate.netresearchgate.netInhibitory researchgate.netresearchgate.netLower selectivity researchgate.netresearchgate.netNot specified in this contextNot specified in this context

Advanced Research Methodologies for this compound Studies

Research into the pharmacological profile and potential therapeutic applications of compounds like this compound employs a range of advanced methodologies. These include both in vitro and in vivo approaches, often conducted in accordance with guidelines such as Good Laboratory Practice (GLP) in the preclinical phase to ensure the reliability of the data. ppd.com

In vitro studies are fundamental for characterizing the interaction of this compound with different muscarinic receptor subtypes at a molecular level. This involves techniques such as receptor binding assays to determine affinity constants (e.g., Ki values) and functional assays to assess the compound's antagonistic activity. smolecule.com These studies often utilize cell lines engineered to express specific muscarinic receptor subtypes.

In vivo studies, particularly in relevant animal models, are essential for evaluating the effects of this compound within a complex biological system. As discussed in the preclinical sections, these studies involve assessing the compound's impact on bladder function, salivary secretion, heart rate, and other physiological parameters in animal species like rats and mice. researchgate.netresearchgate.net Methodologies such as measuring bladder pressure in response to reflexly-evoked contractions are employed to evaluate efficacy in models of urinary urge incontinence. researchgate.netresearchgate.net

Advanced research methodologies applicable to this compound studies include the use of subtype-selective antibodies for the localization and quantification of muscarinic receptors, as well as radioligand binding studies. nih.gov While the development of highly selective tools remains an ongoing area of research, these methods contribute to understanding receptor distribution and density, which can influence a compound's pharmacological effects. nih.gov Furthermore, the application of novel genetic tools and sophisticated functional assays can provide deeper insights into the cellular and molecular mechanisms underlying this compound's interactions with muscarinic receptors. nih.gov

Unexplored Avenues in this compound Related Muscarinic Receptor Biology

While preclinical investigations have highlighted the potential of this compound as a bladder-selective M3 antagonist for urinary urge incontinence, several unexplored areas related to its interaction with muscarinic receptors warrant further investigation.

Considering the widespread distribution and diverse roles of muscarinic receptors throughout the body, exploring the effects of this compound on other organ systems and physiological processes mediated by M3 receptors could reveal additional therapeutic opportunities or potential off-target effects not fully characterized in initial studies. sigmaaldrich.comnih.gov For instance, M3 receptors are involved in the regulation of gastrointestinal motility, airway smooth muscle tone, and various glandular secretions. sigmaaldrich.comnih.gov Investigating this compound's activity and selectivity in these systems could provide a more complete understanding of its pharmacological profile.

Furthermore, although this compound has demonstrated selectivity for M3 over certain other subtypes, a comprehensive evaluation of its affinity and activity across all five muscarinic receptor subtypes (M1-M5) could identify potential interactions that may be relevant in specific physiological or pathological contexts. nih.govuc.pt A thorough understanding of its complete receptor interaction profile is crucial for predicting its effects and potential therapeutic applications.

The application of advanced research methodologies, as discussed in Section 6.3, could pave the way for new avenues in this compound research. Utilizing novel genetic models, advanced imaging techniques, and detailed molecular and cellular assays could provide a more in-depth understanding of the mechanisms by which this compound interacts with M3 receptors and how these interactions translate into functional outcomes. nih.gov

Q & A

Q. How should researchers design multi-center studies to validate this compound’s efficacy?

  • Methodological Answer: Develop a harmonized protocol detailing SOPs for dosing, endpoint measurements, and data collection. Use centralized randomization and blinded analysis. Predefine primary/secondary endpoints (e.g., tumor volume reduction, survival rate) and power calculations (α = 0.05, β = 0.2) .

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